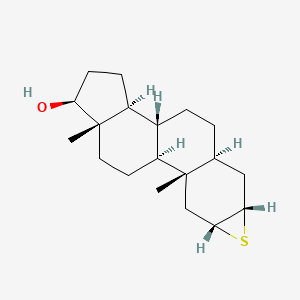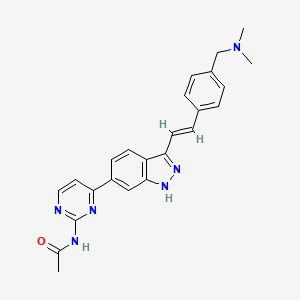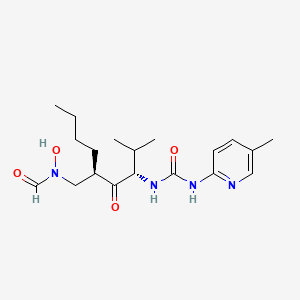
Epitiostanol
Overview
Description
Mechanism of Action
Target of Action
Epitiostanol primarily targets the Androgen Receptor (AR) and Estrogen Receptor (ER) . It acts as an agonist for the AR and an antagonist for the ER .
Mode of Action
This compound binds directly to the AR and ER . It activates the AR, leading to anabolic effects, and inhibits the ER, resulting in antiestrogenic effects . This dual action makes it potent as an antiestrogen and comparatively weak as an AAS .
Biochemical Pathways
The mechanism of action of this compound in breast cancer is multimodal . It directly suppresses tumor growth through activation of the AR and inhibition of the ER . In premenopausal women, it additionally acts as an antigonadotropin, reducing systemic estrogen levels via AR activation and consequent suppression of the hypothalamic-pituitary-gonadal axis .
Pharmacokinetics
This compound shows poor bioavailability and weak therapeutic efficacy when taken orally due to extensive first-pass metabolism . As such, it must be administered via intramuscular injection .
Result of Action
The activation of the AR and inhibition of the ER by this compound leads to the suppression of tumor growth . This is particularly effective in the treatment of breast cancer . Additionally, it reduces systemic estrogen levels in premenopausal women, which can have beneficial effects in certain conditions .
Biochemical Analysis
Biochemical Properties
Epitiostanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds directly to the androgen receptor (AR) and estrogen receptor (ER), acting as an agonist and antagonist, respectively . This dual interaction allows this compound to exert its antiestrogenic effects by inhibiting the ER and promoting anabolic activity through AR activation. Additionally, this compound has been found to influence the hypothalamic-pituitary-gonadal axis, reducing systemic estrogen levels .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to suppress tumor growth in breast cancer cells by inhibiting estrogen-driven proliferation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. By binding to the AR, it promotes protein synthesis and muscle growth, which can be beneficial in counteracting muscle wasting in cancer patients . Furthermore, this compound may induce apoptosis, or programmed cell death, in cancer cells, contributing to its anticancer potential .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. This compound binds to the AR and ER, where it acts as an agonist and antagonist, respectively . This binding leads to the suppression of tumor growth through AR activation and ER inhibition. In premenopausal women, this compound also acts as an antigonadotropin, reducing systemic estrogen levels via AR activation and consequent suppression of the hypothalamic-pituitary-gonadal axis . Additionally, this compound has been found to increase the biosynthesis of hepcidin, a regulatory peptide hormone involved in iron homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound shows poor bioavailability and weak therapeutic efficacy when taken orally due to extensive first-pass metabolism . Therefore, it is typically administered via intramuscular injection. Over time, this compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound can induce intrahepatic cholestasis, a condition characterized by impaired bile flow, in some cases . This condition can lead to liver dysfunction and other adverse effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to be effective in reducing tumor growth and promoting anabolic activity . At higher doses, this compound can cause toxic or adverse effects, such as virilizing side effects in women, including acne, hirsutism, and voice changes . The threshold effects observed in these studies highlight the importance of carefully managing the dosage to optimize therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. Similarly to testosterone, this compound shows poor bioavailability when taken orally due to extensive first-pass metabolism . It is metabolized in the liver, where it undergoes various enzymatic reactions. This compound has been found to increase the biosynthesis of hepcidin, a regulatory peptide hormone involved in iron homeostasis . This interaction with the hepcidin pathway highlights the compound’s role in regulating iron metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to the AR and ER, allowing it to exert its effects on target cells . This compound is also transported in the lymphatic system, where it is associated with the core lipids of chylomicrons and very low-density lipoproteins (VLDL) . This transport mechanism allows this compound to reach its target tissues and exert its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound binds to the AR and ER, which are located in the cytoplasm and nucleus of target cells . This binding interaction allows this compound to modulate gene expression and cellular signaling pathways. Additionally, this compound’s interaction with the hepcidin pathway suggests its involvement in the regulation of iron metabolism at the subcellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epitiostanol is synthesized through a multi-step process starting from dihydrotestosteroneThis is typically achieved through the reaction of dihydrotestosterone with sulfur-containing reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Epitiostanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound sulfoxide.
Reduction: Reduction reactions can convert this compound back to its parent dihydrotestosterone.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed
This compound sulfoxide: Formed through oxidation.
Dihydrotestosterone: Formed through reduction.
Substituted this compound derivatives: Formed through substitution reactions.
Scientific Research Applications
Epitiostanol has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Mepitiostane: An orally active prodrug of epitiostanol with a C17α methoxycyclopentane ether substitution.
Dihydrotestosterone: The parent compound from which this compound is derived.
Uniqueness of this compound
This compound is unique among anabolic–androgenic steroids due to its dual action as an antiestrogen and anabolic agent. Its ability to bind to both androgen and estrogen receptors sets it apart from other steroids, making it particularly effective in the treatment of hormone-sensitive cancers .
Properties
IUPAC Name |
(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30OS/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16+,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMLHUPNRURLOK-XGRAFVIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)S5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045367 | |
| Record name | Epitiostanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2363-58-8 | |
| Record name | Epitiostanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2363-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epitiostanol [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epitiostanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPITIOSTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE7586973L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)
![2-[2-[[4-[(E)-2-[4-(dicyanomethylidene)chromen-2-yl]ethenyl]phenyl]carbamoyloxy]ethyldisulfanyl]oxyethyl [2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] carbonate](/img/structure/B1193872.png)


